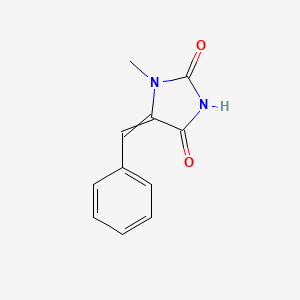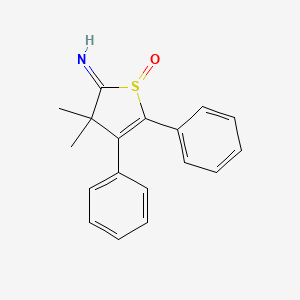![molecular formula C16H22Br2N2O B14313661 N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide CAS No. 114390-43-1](/img/structure/B14313661.png)
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide: is an organic compound characterized by the presence of bromine atoms, a cyclohexylmethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide typically involves the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Aminomethylation: The brominated compound is then subjected to aminomethylation using cyclohexylmethylamine to introduce the cyclohexylmethyl group.
Acetylation: Finally, the aminomethylated compound is acetylated to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups.
Reduction: Reduction reactions can target the bromine atoms, potentially converting them to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified amino and acetamide groups.
Reduction: Reduced derivatives with hydrogen atoms replacing bromine atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving brominated aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclohexylmethyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-methylaniline
- 2,4-Dibromo-6-methylaniline
- 2,6-Dibromo-4-ethylaniline
Comparison: N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide is unique due to the presence of the cyclohexylmethyl group and the acetamide moiety. These structural features distinguish it from other brominated aniline derivatives and contribute to its specific chemical and biological properties.
Propiedades
Número CAS |
114390-43-1 |
|---|---|
Fórmula molecular |
C16H22Br2N2O |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
N-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H22Br2N2O/c1-11(21)20-16-13(7-14(17)8-15(16)18)10-19-9-12-5-3-2-4-6-12/h7-8,12,19H,2-6,9-10H2,1H3,(H,20,21) |
Clave InChI |
OUZPRYTYFHVCKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Br)Br)CNCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


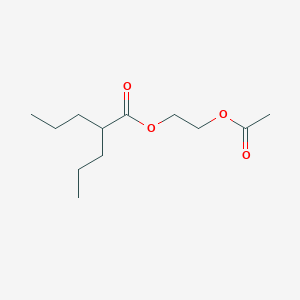
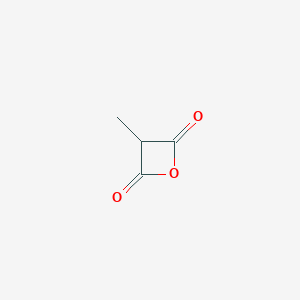
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
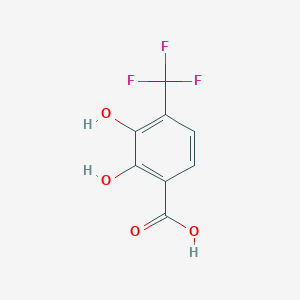
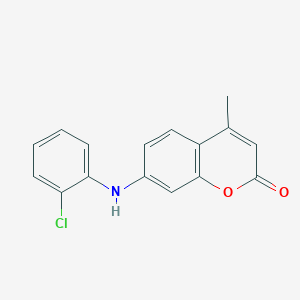
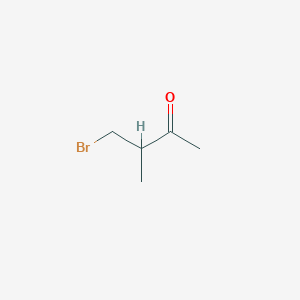
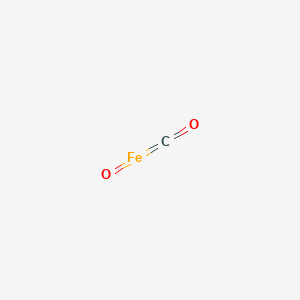
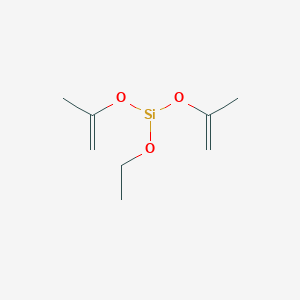
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
